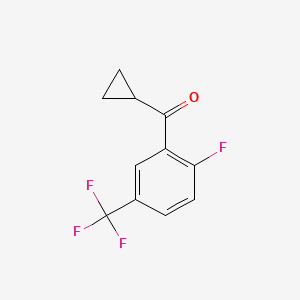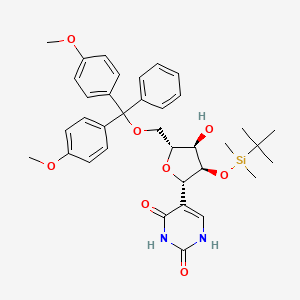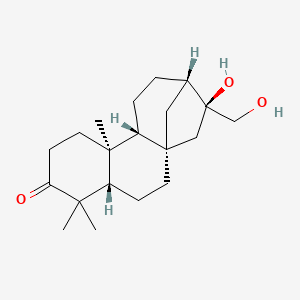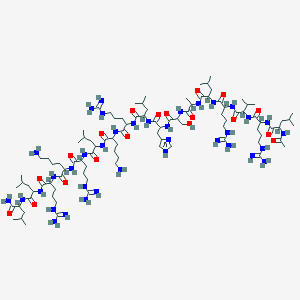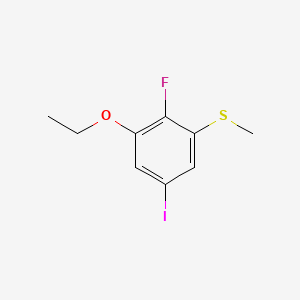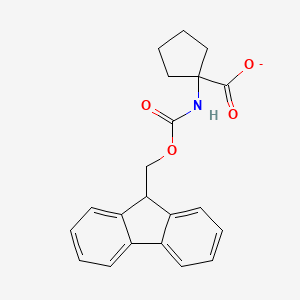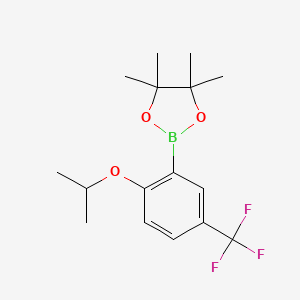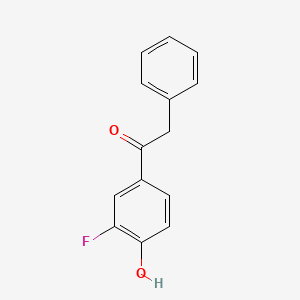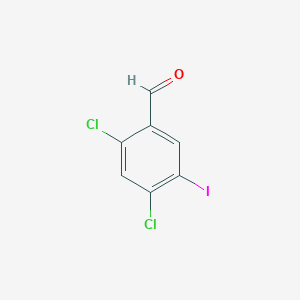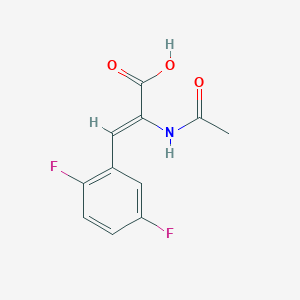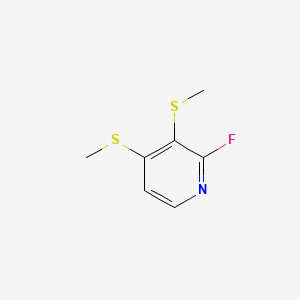
2-Fluoro-3,4-bis(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3,4-bis(methylthio)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and two methylthio groups at the 3- and 4-positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is treated with a fluorinating agent and methylthiolating reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, thiolation, and fluorination, often optimized for yield and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3,4-bis(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to remove the fluorine atom or modify the methylthio groups.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified methylthio derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-Fluoro-3,4-bis(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3,4-bis(methylthio)pyridine involves its interaction with molecular targets through its functional groups. The fluorine atom and methylthio groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
2-Fluoro-3-(methylthio)pyridine: Lacks one methylthio group compared to 2-Fluoro-3,4-bis(methylthio)pyridine.
2-Fluoro-4-(methylthio)pyridine: Has the methylthio group at a different position on the pyridine ring.
3,4-Dimethylthio-2-chloropyridine: Contains a chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to the simultaneous presence of fluorine and two methylthio groups, which confer distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C7H8FNS2 |
|---|---|
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
2-fluoro-3,4-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H8FNS2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |
Clave InChI |
YLGBVXUFWIHOHZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NC=C1)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)


